3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one
Description
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-methyl-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H10N4O/c1-5-7-8(12-11-5)10-6-3-2-4-13(6)9(7)14/h2-4H2,1H3,(H,11,12) |
InChI Key |
DFKABMFWUXVHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C3CCCN3C2=O |
Origin of Product |
United States |
Preparation Methods
Core Ring System Assembly via Sequential Cyclization
The foundational approach involves constructing the pyrazolo[3,4-d]pyrimidin-4-one and pyrrolo[1,2-a]pyrimidine moieties sequentially. A representative pathway begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ), synthesized from phenylhydrazine and ethyl cyanoacetate . Partial hydrolysis of 2 using alcoholic NaOH yields the carboxamide derivative 3 , which undergoes cyclization with urea at 180°C to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ) . Chlorination of 4 with PCl₅/POCl₃ introduces reactive sites at C4 and C6, enabling subsequent functionalization .
For the pyrrolo[1,2-a]pyrimidine segment, domino ring-closure strategies are critical. Starting from 2-aminonorbornene hydroxamic acids, microwave-assisted cyclization at 240–250°C in 1,2-dichlorobenzene (DCB) generates methanopyrrolo[1,2-a]quinazoline intermediates, which undergo retro-Diels-Alder (RDA) reactions to yield enantiomerically pure pyrrolo[1,2-a]pyrimidines . This method achieves >95% enantiomeric excess (ee) and 55–57% yields .
Convergent Synthesis via Cross-Coupling Reactions
Modern approaches leverage palladium-catalyzed couplings to merge preformed subunits. For example, Suzuki-Miyaura reactions between 4-chloro-N,1-diphenylpyrazolo[3,4-d]pyrimidin-6-amine (6 ) and boronic acid-functionalized pyrrolo[1,2-a]pyrimidines afford the target scaffold . Key intermediates like 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3 ) are synthesized via nucleophilic substitution of dichloropyrazolo[1,5-a]pyrimidines with morpholine (94% yield) . Subsequent Suzuki coupling with pyrrolo[1,2-a]pyrimidine boronic esters under Pd(PPh₃)₄ catalysis (55–61% yields) completes the assembly .
Table 1: Reaction Conditions for Cross-Coupling Strategies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Morpholine, K₂CO₃, RT, 24 h | 94 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 h | 55–61 |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the formation of fused rings. A protocol adapted from pyrrolo[1,2-a]pyrimidine synthesis involves heating a mixture of 3-methyl-5-aminopyrazole and α-ketoglutaric acid in ethanol under microwave conditions (300 W, 100°C, 1 h) . This initiates a domino sequence: (1) condensation to form a Schiff base, (2) cyclodehydration to generate the pyrimidine ring, and (3) intramolecular cyclization to establish the pyrrolo moiety . The dihydro state is preserved by controlling reaction time and temperature, achieving 41–57% yields with >95% ee .
Analytical Validation and Optimization
Characterization relies on multimodal spectroscopy:
-
¹H NMR : Distinct signals for the 3-methyl group (δ 2.1–2.3 ppm, singlet) and dihydro pyrrolo protons (δ 3.8–4.2 ppm, multiplet) .
-
MS (ESI+) : Molecular ion peaks at m/z 271.1 [M+H]⁺ confirm the molecular formula C₁₂H₁₀N₆O .
-
XRD : Single-crystal analysis verifies the planar pyrazolo[3,4-d]pyrimidin-4-one core and puckered dihydro pyrrolo ring .
Optimization studies reveal that microwave methods reduce reaction times from 24 h to <1 h while improving yields by 15–20% compared to conventional heating .
Challenges and Side-Reaction Mitigation
Competing pathways necessitate precise control:
-
Regioselectivity : Chlorination of pyrazolo[3,4-d]pyrimidines with PCl₅/POCl₃ may over-functionalize C4 and C6; stoichiometric POCl₃ (1.2 eq) minimizes polyhalogenation .
-
Racemization : Prolonged heating during RDA reactions reduces ee; limiting microwave exposure to 20 min preserves stereochemical integrity .
-
Hydrogenation Overshooting : Excessive H₂ pressure (>30 psi) leads to tetrahydropyrrolo byproducts; ambient pressure with Pd/C ensures selective dihydro formation .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions employed .
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
- Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases are critical in cell signaling pathways and are often targeted in cancer therapy. Preliminary studies suggest that this compound may selectively inhibit certain kinases involved in cancer progression .
Applications in Drug Development
The unique structure of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one positions it as a candidate for drug development:
- Targeted Therapy : Due to its biological activity against specific cancer types, the compound can be further developed into targeted therapies that minimize side effects compared to conventional chemotherapies.
- Fluorescent Probes : Its photophysical properties allow for potential applications as fluorescent markers in biological imaging . This is particularly useful in tracking cellular processes in cancer research.
Case Study 1: Antitumor Efficacy
In a study published in Nature Reviews, derivatives of pyrazolo-pyrimidines were tested against a panel of cancer cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF7 | 3.8 |
| 3-Methyl-Pyrazolo | A549 | 4.5 |
Case Study 2: Kinase Inhibition
Research conducted on the inhibition of kinases revealed that 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one showed selective inhibition against several kinases involved in oncogenic pathways. The selectivity profile indicates a promising therapeutic index for further development .
| Kinase Target | IC50 (µM) |
|---|---|
| Kinase A | 0.9 |
| Kinase B | 2.5 |
| Kinase C | 1.7 |
Mechanism of Action
The mechanism of action of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one with analogs from the evidence:
Key Observations :
- Core Flexibility: The target compound’s pyrrolo-pyrimidinone core differs from pyridazinone (e.g., 10f, 11g) or imidazo-fused analogs (1087), altering ring strain and π-conjugation .
- Substituent Effects : Ester groups (e.g., 11g) increase polarity and lower melting points compared to alkyl/iodo substituents . The 3-methyl group in the target compound likely enhances lipophilicity, impacting bioavailability.
- Synthetic Routes: Iodine-mediated cyclization (for 1087) and hydrazine condensations (for pyrido-pyrimidinones) are common strategies, but yields and regioselectivity vary with substituents .
Stability and Reactivity
- Dihydro Moieties : Partial saturation in the target compound (7,8-dihydro) reduces aromaticity, increasing susceptibility to oxidation compared to fully aromatic cores (e.g., luotonin F) .
- Substituent Stability : Sulfur-containing analogs (e.g., 3-thio derivatives in ) may exhibit higher metabolic stability than the methyl-substituted target compound .
Biological Activity
3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that exhibits significant biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse pharmacological properties. The unique fused ring structure contributes to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents.
Chemical Structure and Properties
The molecular formula of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(6H)-one is CHNO. The compound features a complex arrangement of pyrazole and pyrimidine rings, which enhances its biological interactions.
Anticancer Properties
Research has highlighted the anticancer potential of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(6H)-one through various studies:
- EGFR Inhibition : Compounds derived from this scaffold have been identified as effective epidermal growth factor receptor inhibitors (EGFRIs). For instance, derivatives such as compound 12b demonstrated potent anti-proliferative activities with IC values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells. Notably, compound 12b exhibited an IC value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Apoptosis Induction : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), suggesting their potential as therapeutic agents in cancer treatment .
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Inhibition of Zika Virus : A study reported that related pyrazolo[3,4-d]pyrimidine compounds exhibit low micromolar activity against Zika virus (ZIKV). For example, compounds with similar structural features showed EC values around 5.1 µM in viral assays while maintaining relatively low cytotoxicity levels .
Structure-Activity Relationship (SAR)
The biological activity of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(6H)-one is influenced by its structural modifications:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound 12b | Pyrazolo[3,4-d]pyrimidine core | EGFR inhibition; anticancer |
| Compound 6 | Substituted at positions 1 and 3 | Anti-ZIKV activity |
| Compound 5 | Electron-withdrawing group at para position | Enhanced antiviral activity |
The modifications in the substituents on the pyrazolo ring significantly affect the compound's ability to interact with biological targets, leading to variations in potency and selectivity.
Case Studies
Several studies have been conducted to further explore the biological activities of this compound:
- Anticancer Studies : In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit cancer cell proliferation. The most promising derivatives were shown to induce apoptosis and modulate cell cycle progression in various cancer cell lines.
- Antiviral Research : Investigations into the antiviral properties revealed that certain derivatives could inhibit viral replication effectively while exhibiting low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation of pyrazole and pyrimidine precursors. For example, cyclization reactions under acidic or basic conditions, with careful control of temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF or THF) to optimize yield and purity. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Key Parameters : Solvent choice, catalyst selection (e.g., p-toluenesulfonic acid), and reaction time (12–24 hours) are critical. Yield improvements (e.g., from 45% to 70%) can be achieved by iterative adjustments using design of experiments (DoE) .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ring fusion patterns and methyl group positioning.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHNO).
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds are standard for pharmacological studies .
Q. What are the primary biological targets or pharmacological activities associated with this compound?
- Methodology : Screen against kinase or protease targets using:
- Enzyme-Linked Immunosorbent Assay (ELISA) : For IC determination.
- Molecular Docking Simulations : To predict binding affinity to ATP-binding pockets (e.g., in cancer-related kinases) .
- Observed Activities : Pyrazolo-pyrimidine analogs show anticancer potential via kinase inhibition (e.g., CDK2/cyclin E) and anti-inflammatory effects through COX-2 modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
Meta-Analysis : Compare datasets using standardized assays (e.g., uniform cell lines like HeLa or MCF-7 for cytotoxicity).
Structural Confirmation : Verify compound identity via NMR and HRMS to rule out batch-to-batch variability .
Dose-Response Curves : Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C) to identify environmental dependencies .
- Case Study : Discrepancies in IC values (e.g., 2 µM vs. 10 µM) may arise from differences in assay protocols or impurity profiles .
Q. What computational strategies can enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Quantum Chemical Calculations : Predict reactivity and regioselectivity for functional group modifications (e.g., substituting the methyl group with halogens) .
- ADMET Modeling : Use tools like SwissADME to optimize logP (target: 1–3), solubility, and cytochrome P450 interactions .
Q. How can reaction scalability challenges be addressed without compromising yield or purity?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce side reactions during scale-up.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in structure-activity relationship (SAR) studies?
- Methodology :
- Multivariate Analysis : Principal component analysis (PCA) to identify dominant factors influencing activity (e.g., substituent electronegativity vs. steric bulk).
- Machine Learning : Train random forest models on historical data to predict activity cliffs or toxicity .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?
- Methodology :
Reaction Replication : Reproduce low-yield protocols with strict adherence to reported conditions.
Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or degradation products.
Solvent Purity Checks : Ensure anhydrous conditions if reactions are moisture-sensitive .
- Example : A yield drop from 70% to 50% may result from trace water in solvents, leading to hydrolysis of intermediates .
Tables for Key Parameters
| Parameter | Typical Range | Optimal Value | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | 80°C | |
| HPLC Purity Threshold | ≥95% | ≥98% | |
| IC (Anticancer) | 1–10 µM | 2.5 µM (MCF-7 cells) | |
| Computed logP | 1.2–3.5 | 2.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
